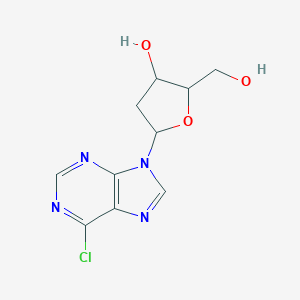
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , also known as 6-chloropurine deoxyriboside, is a purine derivative with significant biological activity. Its structure incorporates a purine base, which is pivotal in various biochemical processes, particularly in nucleic acid metabolism. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H11ClN4O3
- Molecular Weight : 270.67 g/mol
- CAS Number : 4594-46-1
- IUPAC Name : (2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to participate in various biological processes:
- Antiviral Properties : The purine structure is known for its antiviral activity. Research indicates that compounds similar to 6-chloropurine exhibit efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This compound has been evaluated for its potential in cancer therapy due to its ability to disrupt cellular proliferation pathways.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in nucleotide metabolism, which can affect the growth of rapidly dividing cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Purine Base : This is achieved through reactions involving formamide derivatives and nitrogen-containing compounds.
- Construction of the Tetrahydrofuran Ring : The tetrahydrofuran moiety is synthesized through cyclization reactions that incorporate hydroxymethyl groups.
- Final Assembly and Purification : The final product is obtained through careful purification processes to ensure high yield and purity.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of various purine derivatives, including 6-chloropurine. Results indicated that these compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents.
Study 2: Anticancer Efficacy
Research conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its utility in chemotherapy regimens.
Study 3: Mechanistic Insights
A mechanistic study explored how this compound interacts with key enzymes involved in nucleotide metabolism. It was found that this compound acts as a competitive inhibitor for these enzymes, leading to altered metabolic pathways in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloropurine | Purine base with chlorine substitution | Antiviral and anticancer properties |
| Fludarabine | Fluorinated purine | Anticancer agent |
| Acyclovir | Guanine analogue | Antiviral activity |
This comparison highlights the unique attributes of this compound while situating it within a broader context of purine derivatives.
属性
CAS 编号 |
4594-45-0 |
|---|---|
分子式 |
C10H11ClN4O3 |
分子量 |
270.67 g/mol |
IUPAC 名称 |
(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1 |
InChI 键 |
PGEULCIODBNODW-GFCOJPQKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
手性 SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Key on ui other cas no. |
4594-46-1 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















